molecular formula C7H6I2 B1627996 3,5-Diiodotoluene CAS No. 49617-79-0

3,5-Diiodotoluene

Cat. No.: B1627996
CAS No.: 49617-79-0
M. Wt: 343.93 g/mol
InChI Key: YLGLYCKENLYDLZ-UHFFFAOYSA-N
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Description

3,5-Diiodotoluene is an aromatic compound characterized by the presence of two iodine atoms and one methyl group attached to a benzene ring The molecular formula for this compound is C7H6I2 It is a derivative of methylbenzene (toluene) where the hydrogen atoms at positions 1 and 3 are replaced by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodotoluene can be synthesized through several methods, including:

    Electrophilic Iodination: This method involves the direct iodination of 5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or acetic acid at elevated temperatures.

    Ipso-Iododecarboxylation: This method involves the decarboxylation of 5-methylbenzoic acid followed by iodination. .

Industrial Production Methods

Industrial production of 1,3-diiodo-5-methylbenzene typically involves large-scale electrophilic iodination processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Continuous flow processes and batch reactors are commonly used to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.

Major Products Formed

    Substitution: Formation of compounds like 1,3-dicyano-5-methylbenzene.

    Oxidation: Formation of 1,3-diiodo-5-methylbenzoic acid.

    Reduction: Formation of 5-methylbenzene.

Scientific Research Applications

3,5-Diiodotoluene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in radiolabeling and imaging studies, particularly in the development of radiopharmaceuticals.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-diiodo-5-methylbenzene involves its interaction with various molecular targets and pathways. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The methyl group can undergo oxidation or substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is largely determined by the presence of the iodine atoms, which are highly polarizable and can form strong interactions with other atoms and molecules .

Comparison with Similar Compounds

3,5-Diiodotoluene can be compared with other similar compounds, such as:

    1,4-Diiodo-2,5-dimethylbenzene: This compound has two iodine atoms and two methyl groups attached to the benzene ring.

    1,3,4,6-Tetraiodo-2,5-dimethylbenzene: This compound has four iodine atoms and two methyl groups attached to the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and interaction properties. The presence of two iodine atoms and one methyl group allows for selective functionalization and the formation of various derivatives, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

1,3-diiodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGLYCKENLYDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573448
Record name 1,3-Diiodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49617-79-0
Record name 1,3-Diiodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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